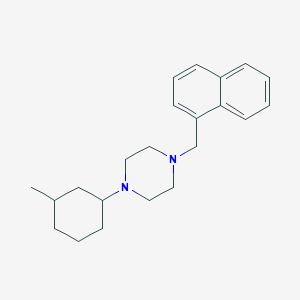

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

説明

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 3-methylcyclohexyl group at position 1 and a naphthalen-1-ylmethyl group at position 2.

特性

分子式 |

C22H30N2 |

|---|---|

分子量 |

322.5 g/mol |

IUPAC名 |

1-(3-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |

InChI |

InChI=1S/C22H30N2/c1-18-6-4-10-21(16-18)24-14-12-23(13-15-24)17-20-9-5-8-19-7-2-3-11-22(19)20/h2-3,5,7-9,11,18,21H,4,6,10,12-17H2,1H3 |

InChIキー |

CZCKYGJDLOMYKO-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction using 3-methylcyclohexyl halide.

Attachment of Naphthalen-1-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure product.

化学反応の分析

Types of Reactions: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclohexyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles: Alkyl halides, aryl halides.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted piperazines and cyclohexyl derivatives.

科学的研究の応用

Pharmacological Studies

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that it may exhibit significant activity against various central nervous system disorders due to its piperazine core, which is known for its interaction with neurotransmitter receptors.

Case Study:

A study on related piperazine derivatives demonstrated their efficacy in modulating serotonin and dopamine receptors, leading to potential applications in treating anxiety and depression disorders .

Antitumor Activity

Recent investigations have shown that 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine may have anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth.

Research Findings:

In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways . This suggests a potential role for this compound in cancer therapeutics.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Its interaction with neuroreceptors could help mitigate neurodegenerative diseases.

Example:

Research on piperazine-linked compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis . This aspect could be crucial for developing treatments for conditions like Alzheimer's disease.

Enzyme Inhibition

There is evidence that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition may be beneficial in managing metabolic disorders such as diabetes.

Table 1: Enzyme Inhibition Potentials

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine | 11β-Hydroxysteroid dehydrogenase type 1 | Moderate |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have indicated that similar piperazine derivatives exhibit significant antibacterial effects against various pathogens.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Similar Piperazine Derivative | E. coli | 12 µg/mL |

| Similar Piperazine Derivative | S. aureus | 10 µg/mL |

作用機序

The mechanism by which 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its specific application:

Molecular Targets: It may interact with various receptors in the CNS, such as serotonin or dopamine receptors, influencing neurotransmitter activity.

Pathways Involved: The compound can modulate signaling pathways involved in mood regulation, cognition, and other CNS functions.

類似化合物との比較

Comparison with Structurally Similar Piperazine Derivatives

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent chemistry. Below is a detailed comparison of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations from Comparative Analysis

Substituent Size and Lipophilicity: The 3-methylcyclohexyl group in the target compound is bulkier and more lipophilic than the isopropyl group in or the benzyl groups in . In contrast, the trifluoromethylbenzyl group in introduces both hydrophobicity and electronic effects, which could enhance binding to specific receptors like serotonin subtypes .

Aromatic vs. Aliphatic Substituents :

- The naphthalen-1-ylmethyl group offers a larger aromatic surface compared to smaller aryl groups (e.g., 4-fluorophenyl in ). This may increase affinity for targets requiring π-π stacking, such as dopamine or serotonin receptors .

- Compounds with chlorobenzhydryl or benzoyl substituents () exhibit cytotoxicity, implying that electron-withdrawing groups enhance anticancer activity .

Receptor Selectivity :

- The m-trifluoromethylphenyl substituent in demonstrates high selectivity for 5-HT₁B receptors, whereas bulkier groups like 3-methylcyclohexyl might favor different receptor subtypes or off-target interactions .

Synthetic Accessibility :

生物活性

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 350.48 g/mol. The structure features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-1-ylmethyl group.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2 |

| Molecular Weight | 350.48 g/mol |

| LogP | 4.714 |

| Polar Surface Area | 7.432 Ų |

| Hydrogen Bond Acceptors | 2 |

Antitumor Activity

Research indicates that compounds with similar structural characteristics to 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine exhibit significant antitumor activity. For instance, piperazine-linked naphthalimide derivatives have shown promising results in targeting cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase-II, which are critical for cancer cell proliferation .

In vitro studies demonstrated that these compounds could selectively inhibit the growth of various cancer cell lines while maintaining minimal toxicity towards non-cancerous cells . The cytotoxicity of related compounds was assessed using breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines, revealing a viability range of 82–95% at concentrations of 1 µg/mL for non-cancerous cells .

Immunomodulatory Effects

Another aspect of the biological activity of this compound involves its potential immunomodulatory effects. A study investigated the effects of piperazine derivatives on immune responses under conditions of inflammation and heavy metal exposure. The results indicated that these compounds could modulate immune cell populations, suggesting their role in enhancing immune responses during pathological conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of piperazine derivatives is crucial for understanding their biological efficacy. Modifications at the N-1 and N-4 positions of the piperazine ring can significantly influence their pharmacological properties, including receptor binding affinity and biological activity . The presence of bulky groups like the naphthalenylmethyl moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Synthesis and Characterization

The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic synthesis techniques. Analytical methods such as NMR spectroscopy and mass spectrometry are employed for characterization.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine | C22H30N2 | Similar piperazine structure but different substituents |

| 4-(Naphthalen-1-ylmethyl)piperazine | C18H20N2 | Lacks cyclohexane substitution |

| 1-(2-Ethylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine | C22H30N2 | Ethylene substitution instead of methyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。